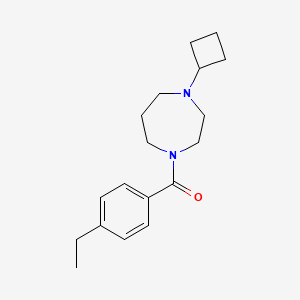

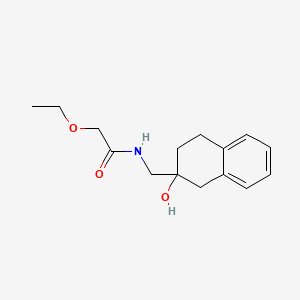

(4-Cyclobutyl-1,4-diazepan-1-yl)(4-ethylphenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-Cyclobutyl-1,4-diazepan-1-yl)(4-ethylphenyl)methanone, also known as CDM, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. CDM belongs to the category of diazepanes, which are known for their anxiolytic and sedative properties. In recent years, CDM has been studied for its potential use in treating various neurological disorders, including anxiety, depression, and epilepsy.

Aplicaciones Científicas De Investigación

Synthesis and Process Development

The compound (4-cyclobutyl-1,4-diazepan-1-yl)(4-ethylphenyl)methanone has been highlighted in the context of scalable syntheses of potent H3 receptor antagonists. These syntheses were part of scale-up campaigns for structurally similar H3 receptor antagonists, which aimed at optimizing the cost of goods and achieving efficient production. A key improvement in these syntheses was the use of a lithium alkoxide for Lewis base catalysis of an ester to amide transformation, representing an important advancement in the field of organic process research and development (Pippel et al., 2011).

Antitubercular Activity

Research has also explored the antitubercular potential of derivatives closely related to (4-cyclobutyl-1,4-diazepan-1-yl)(4-ethylphenyl)methanone. Specifically, a study synthesized and evaluated a series of 4-(5-cyclobutyloxazol-2-yl)thiosemicarbazones for their in vitro and in vivo activity against Mycobacterium tuberculosis H37Rv (MTB) and multidrug-resistant Mycobacterium tuberculosis (MDR-TB). Among these compounds, one particular thiosemicarbazone derivative was identified as the most active compound, exhibiting significant potency against both MTB and MDR-TB, and demonstrating potential as a novel antitubercular agent (Sriram et al., 2006).

Histamine H3 Receptor Blockade

A preclinical PET study with [11C]GSK189254 in anesthetized baboon investigated the brain histamine H3 receptor blockade by JNJ-39220675, a compound structurally similar to (4-cyclobutyl-1,4-diazepan-1-yl)(4-ethylphenyl)methanone. This study demonstrated that JNJ-39220675 effectively penetrates the blood–brain barrier and occupies the histamine H3 receptor after oral administration, suggesting its potential utility in the treatment of alcohol addiction and other disorders. The study provided evidence supporting further drug development for compounds targeting the histamine H3 receptor (Logan et al., 2012).

Propiedades

IUPAC Name |

(4-cyclobutyl-1,4-diazepan-1-yl)-(4-ethylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O/c1-2-15-7-9-16(10-8-15)18(21)20-12-4-11-19(13-14-20)17-5-3-6-17/h7-10,17H,2-6,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPRYNPOFQYTYQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)N2CCCN(CC2)C3CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Cyclobutyl-1,4-diazepan-1-yl)(4-ethylphenyl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2465598.png)

![Methyl 3-[(3-chlorophenyl)amino]propanoate](/img/structure/B2465600.png)

![4-Chloro-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2465601.png)

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2465602.png)

![1-((4-bromophenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B2465611.png)

![N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2465613.png)

![3-[(Propylamino)sulfonyl]benzamide](/img/structure/B2465614.png)

![(3Z)-1-(4-methylbenzyl)-3-{[(3-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2465617.png)

![1-(tert-butyl)-4-(1-(2-(2,6-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2465618.png)